molecular formula C17H14ClNO3 B1621559 Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate CAS No. 321309-39-1

Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate

Cat. No.: B1621559
CAS No.: 321309-39-1
M. Wt: 315.7 g/mol
InChI Key: HJMWBRLVJZGMKS-UHFFFAOYSA-N
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Description

Benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate is a useful research compound. Its molecular formula is C17H14ClNO3 and its molecular weight is 315.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

C-H Activation and Alkene Difunctionalization

A study by Manna, Hossian, and Jana (2015) outlines a palladium-catalyzed process for synthesizing 2-arylindoles and indolines via 1,2-carboamination through C-H activation at room temperature. This method starts with urea-directed electrophilic ortho palladation, followed by alkene insertion and β-hydride elimination to produce arylation products. The formation of indolines is attributed to the creation of stabilized, cationic π-benzyl-Pd species, showcasing the utility of benzyl 2-(chlorocarbonyl)-1-indolinecarboxylate in facilitating complex molecular scaffolds with high yields (Manna, Hossian, & Jana, 2015).

Antimicrobial Activity

Suzuki et al. (2018) explored the structure-activity relationships of β-carboline derivatives, including those with N2-alkyl modifications, to evaluate their antimicrobial effects against clinically relevant microorganisms. A dimeric 6-chlorocarboline N2-benzylated salt demonstrated potent activity against Staphylococcus aureus, highlighting the antimicrobial potential of this compound derivatives (Suzuki et al., 2018).

Catalysis and Synthesis

In the field of catalysis, Gao and Wu (2008) conducted a study on the tandem reaction of 2-(2-(alkynyl)benzylidene)malonate with indole, catalyzed by Sc(OTf)3 or promoted by t-BuOK. This method efficiently generates complex indole derivatives, indicating the role of this compound in promoting innovative catalytic reactions that yield pharmacologically relevant structures (Gao & Wu, 2008).

Analgesic Agents

Research by Glamkowski et al. (1985) on the synthesis and testing of 3-(1-indolinyl)benzylamines, including related compounds for analgesic activity, identified several potent agents. One such compound, 3-(1-indolinyl)benzylamine, demonstrated significant analgesic activity without affecting the central nervous system, suggesting potential applications of this compound in developing new pain management therapies (Glamkowski et al., 1985).

Enantioselective Synthesis

Yin and You (2013) reported the enantioselective chlorocyclization of indole-derived benzamides, resulting in the synthesis of spiro-indolines with excellent enantioselectivity. This process underscores the versatility of this compound in enabling asymmetric synthesis, producing compounds with a continuous quaternary and tertiary carbon center (Yin & You, 2013).

Properties

IUPAC Name

benzyl 2-carbonochloridoyl-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-16(20)15-10-13-8-4-5-9-14(13)19(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMWBRLVJZGMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380047
Record name Benzyl 2-(chlorocarbonyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-39-1
Record name Phenylmethyl 2-(chlorocarbonyl)-2,3-dihydro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321309-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-(chlorocarbonyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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